Eucatropine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

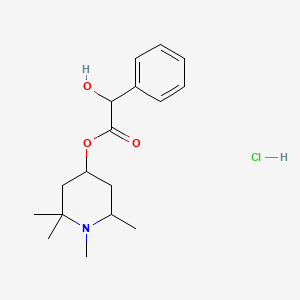

(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13;/h5-9,12,14-15,19H,10-11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWENUKHWZBZSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045828 | |

| Record name | Eucatropine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-93-6 | |

| Record name | Eucatropine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucatropine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucatropine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eucatropine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCATROPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560X8YZ82N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eucatropine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine (B174022) hydrochloride is a synthetic tertiary amine that functions as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its primary clinical application is in ophthalmology as a mydriatic and cycloplegic agent, facilitating diagnostic and therapeutic procedures.[2] This technical guide provides an in-depth exploration of the core mechanism of action of eucatropine hydrochloride, including its interaction with muscarinic receptor subtypes, the subsequent effects on intracellular signaling pathways, and its physiological consequences on ocular structures. This document summarizes available quantitative data, details relevant experimental protocols for the characterization of muscarinic antagonists, and presents visual representations of the underlying biochemical and experimental frameworks. While eucatropine is established as a potent mAChR inhibitor, it is noteworthy that detailed public data on its binding affinity and selectivity for individual M1-M5 receptor subtypes are limited.[3]

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The fundamental mechanism of action of this compound is the competitive, reversible antagonism of acetylcholine (ACh) at muscarinic receptors. By binding to these receptors without activating them, eucatropine prevents ACh from eliciting its normal physiological responses in tissues innervated by the parasympathetic nervous system.[4]

In the eye, this antagonism manifests in two primary ways:

-

Mydriasis (Pupil Dilation): Eucatropine blocks the action of ACh on the M3 muscarinic receptors of the iris sphincter muscle. This muscle is normally responsible for pupillary constriction (miosis). By inhibiting the contractile signal from the parasympathetic nervous system, the opposing, sympathetically innervated dilator pupillae muscle's action becomes dominant, resulting in pupil dilation.

-

Cycloplegia (Paralysis of Accommodation): The ciliary muscle, which controls the shape of the lens for focusing on near objects (accommodation), is also rich in M3 muscarinic receptors. Eucatropine's antagonism at these receptors leads to the paralysis of the ciliary muscle, preventing the lens from becoming more convex and thereby inhibiting accommodation.[5]

Receptor Subtype Interaction and Signaling Pathways

There are five subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs).[6][7] Their activation by an agonist like acetylcholine initiates distinct intracellular signaling cascades. Eucatropine, as an antagonist, blocks these pathways.

-

M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors are coupled to the Gq/11 family of G-proteins.[6] Agonist binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] DAG remains in the cell membrane and, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC). Eucatropine's antagonism of M1, M3, and M5 receptors inhibits this entire cascade, preventing the rise in intracellular calcium and the activation of PKC.

-

M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to the Gi/o family of G-proteins.[6] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and consequently reduced activity of protein kinase A (PKA).[3] Eucatropine's blockade of M2 and M4 receptors prevents this inhibitory signal, thereby disinhibiting adenylyl cyclase.

The following diagrams illustrate the signaling pathways that are inhibited by this compound.

References

- 1. Mechanisms involved in carbachol-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbachol induces Ca(2+)-dependent contraction via muscarinic M2 and M3 receptors in rat intestinal subepithelial myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbachol increases intracellular free calcium concentrations in human granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. researchgate.net [researchgate.net]

- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Eucatropine Hydrochloride: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine (B174022) hydrochloride is a synthetic tertiary amine alkaloid and a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Primarily utilized in ophthalmology as a mydriatic agent to induce pupil dilation for diagnostic examinations, its pharmacological activity stems from the competitive blockade of acetylcholine at muscarinic receptors in the iris sphincter and ciliary muscles.[1][3] This technical guide provides a comprehensive overview of the known pharmacological profile of eucatropine hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to a notable lack of publicly available quantitative data for eucatropine, this guide establishes a framework for its pharmacological characterization and uses data from the archetypal non-selective muscarinic antagonist, Atropine (B194438), for illustrative purposes. Detailed experimental protocols for key assays are provided to guide future research and development.

Introduction

Eucatropine is a derivative of atropine and functions as an anticholinergic agent.[2][4] Its primary clinical application is in ophthalmic solutions for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), which are essential for various diagnostic and therapeutic procedures.[4] By competitively inhibiting the action of acetylcholine on muscarinic receptors, eucatropine allows the sympathetic nervous system's influence on the iris dilator muscle to dominate, leading to pupil dilation.[3] Understanding its detailed pharmacological profile is crucial for optimizing its clinical use and for the development of novel muscarinic receptor modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | (1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate;hydrochloride | [5] |

| CAS Number | 536-93-6 | [5] |

| Molecular Formula | C₁₇H₂₆ClNO₃ | [5] |

| Molecular Weight | 327.85 g/mol | [6] |

| Melting Point | 183-184 °C | [1][6] |

| Solubility | Very soluble in water; soluble in alcohol and chloroform; practically insoluble in ether. | [1][6] |

| Appearance | White, granular powder. | [6] |

Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[2] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the parasympathetic nervous system.[7] There are five subtypes of muscarinic receptors (M1-M5), which are distributed throughout the body and couple to different signaling pathways.[8]

-

M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[8]

-

M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulate ion channels (e.g., opening of potassium channels).[8]

By binding to the orthosteric site on these receptors, eucatropine prevents acetylcholine from binding and initiating these downstream signaling cascades. In the eye, this blockade of M3 receptors on the iris sphincter muscle leads to its relaxation and subsequent mydriasis.[3]

Signaling Pathway Diagram

Caption: Mechanism of Eucatropine HCl at the neuromuscular junction of the iris sphincter.

Pharmacodynamics

Quantitative Pharmacodynamic Data

Note: Specific quantitative data on receptor binding affinity and functional potency for this compound are not available in the reviewed public literature. The following tables present data for Atropine , a structurally related and well-characterized non-selective muscarinic antagonist, for illustrative purposes.

Table 2: Illustrative Muscarinic Receptor Binding Affinity (Ki) of Atropine

| Receptor Subtype | Ki (nM) |

| M1 | 1.1 - 2.5 |

| M2 | 1.4 - 2.8 |

| M3 | 0.7 - 2.0 |

| M4 | 1.0 - 2.5 |

| M5 | 1.3 - 2.6 |

| Data is compiled from various sources and represents a typical range. |

Table 3: Illustrative Functional Antagonist Potency (pA₂) of Atropine

| Tissue/Assay | Functional Response | pA₂ Value |

| Guinea Pig Ileum | Inhibition of Acetylcholine-induced contraction | 8.9 - 9.2 |

| Rabbit Vas Deferens | Inhibition of Acetylcholine-induced contraction | 8.8 - 9.1 |

| Rat Bladder | Inhibition of Carbachol-induced contraction | 8.7 - 9.0 |

| pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. |

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are largely unavailable in the public domain.

-

Absorption: Following topical administration to the eye, systemic absorption is expected to be minimal but can occur.

-

Distribution: No specific data on plasma protein binding or volume of distribution is available.

-

Metabolism: One in vitro study using mouse plasma indicated that eucatropine is metabolized, with 43.2% of the parent compound remaining after a 30-minute incubation at 37°C.[7] The specific metabolic pathways and enzymes involved have not been characterized.

-

Excretion: The routes and extent of excretion are unknown.

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

| Bioavailability (Ocular) | Not Determined | - |

| Plasma Protein Binding | Not Determined | - |

| In Vitro Plasma Stability | 43.2% remaining after 30 min (mouse plasma) | Indicates susceptibility to plasma esterases or other metabolic enzymes.[7] |

| Metabolites | Not Identified | - |

| Elimination Half-life | Not Determined | - |

| Route of Elimination | Not Determined | - |

Experimental Protocols

Detailed methodologies are essential for the characterization of muscarinic antagonists like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.

Objective: To determine the binding affinity (Ki) of a test compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity non-selective muscarinic antagonist.

-

Assay Buffer: Typically Phosphate-Buffered Saline (PBS), pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled antagonist like atropine.

-

Test Compound: this compound or other test articles.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and create a series of serial dilutions (e.g., from 10⁻¹¹ M to 10⁻⁴ M) in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Contains assay buffer, [³H]-NMS (at a concentration near its Kd), and cell membranes.

-

Non-specific Binding (NSB): Contains assay buffer, [³H]-NMS, cell membranes, and a saturating concentration of atropine.

-

Competition Binding: Contains assay buffer, [³H]-NMS, cell membranes, and varying concentrations of the test compound.

-

-

Incubation: Add the diluted cell membrane preparation to each well to initiate the binding reaction. Incubate the plate (e.g., 60-120 minutes at 25°C or 37°C) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram for Radioligand Binding Assay

Caption: A generalized workflow for a competitive radioligand binding assay.

In Vivo Mydriasis Assay in Rodents

This protocol describes a method to evaluate the mydriatic effect of a topically applied compound in rodents.

Objective: To determine the onset, maximal effect, and duration of mydriasis induced by a test compound.

Materials:

-

Animals: e.g., Male Sprague-Dawley rats or C57BL/6 mice.

-

Test Compound: this compound solution at various concentrations.

-

Vehicle Control: Saline or other appropriate vehicle.

-

Anesthetic: e.g., Ketamine/Xylazine cocktail.[8]

-

Pupil Measurement Device: A digital caliper or a specialized pupillometer under controlled, low-light conditions.

Procedure:

-

Acclimation: Acclimate animals to the testing environment to minimize stress.

-

Baseline Measurement: Anesthetize the animal. Measure the baseline pupil diameter of both eyes.

-

Drug Administration: Instill a single drop (e.g., 10-20 µL) of the test compound solution into one eye (the treated eye). Instill an equal volume of vehicle into the contralateral eye (the control eye).

-

Time-Course Measurement: Measure the pupil diameter of both eyes at predetermined time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 180, 240 minutes) after instillation.

-

Data Analysis:

-

Calculate the change in pupil diameter from baseline at each time point for both treated and control eyes.

-

Plot the mean change in pupil diameter versus time.

-

Determine key parameters:

-

T_onset: Time to a statistically significant increase in pupil diameter.

-

E_max: The maximum change in pupil diameter.

-

T_max: Time to reach E_max.

-

Duration: Time for the pupil diameter to return to baseline or a predefined level.

-

-

For dose-response analysis, repeat the experiment with different concentrations of the test compound and calculate the EC₅₀ (the concentration that produces 50% of the maximal mydriatic effect).

-

Conclusion

This compound is a well-established muscarinic antagonist with a primary clinical role as a topical mydriatic agent. Its mechanism of action, involving the competitive blockade of acetylcholine at muscarinic receptors, is well understood. However, a comprehensive pharmacological profile is hampered by the lack of publicly available quantitative data regarding its receptor binding affinities, functional potencies, and detailed ADME characteristics. The experimental protocols and frameworks provided in this guide are intended to facilitate further research to fill these knowledge gaps, which is essential for both the rational use of eucatropine and the broader development of new drugs targeting the muscarinic cholinergic system.

References

- 1. Eucatropine [drugfuture.com]

- 2. Eucatropine | C17H25NO3 | CID 7534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:536-93-6 | Chemsrc [chemsrc.com]

- 4. This compound | C17H26ClNO3 | CID 102428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 536-93-6 [chemicalbook.com]

- 6. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Eucatropine Hydrochloride: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine (B174022) hydrochloride, a synthetic derivative of atropine (B194438), has long been utilized in ophthalmology as a mydriatic and cycloplegic agent. This technical guide provides an in-depth exploration of the synthesis and discovery of eucatropine hydrochloride. It details the chemical lineage from its precursors, mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol, and outlines the pivotal esterification reaction for its formation. This document also chronicles the historical development of eucatropine, tracing its origins to the late 19th and early 20th centuries and its subsequent role in the evolution of synthetic ophthalmic agents. Experimental protocols, quantitative data, and visual diagrams of the synthesis pathway and historical timeline are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound is a tropane (B1204802) alkaloid derivative that functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] Its primary clinical application is in ophthalmology, where it induces mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). These effects are essential for various diagnostic and therapeutic procedures, including fundoscopic examinations and refraction testing. Chemically, it is the hydrochloride salt of the ester formed from mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol.[2][3] This guide will first delve into the historical context of its discovery and then provide a detailed overview of its chemical synthesis.

Discovery and Historical Development

The discovery of eucatropine, originally known as "Euphthalmine," is credited to the work of C. Harries in 1897 and later expanded upon by F. S. Kipping in 1923.[4] The development of eucatropine was part of a broader effort in the late 19th and early 20th centuries to synthesize new drugs, moving away from sole reliance on natural sources like the belladonna plant, from which atropine is derived.[5] The first synthetic drugs, such as chloral (B1216628) hydrate, emerged in the mid-19th century, and the burgeoning field of organic chemistry, fueled by the coal-tar industry, led to the creation of novel therapeutic agents.[5]

The timeline below illustrates the key milestones in the discovery and development of eucatropine and the broader context of synthetic drug discovery.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that involves the synthesis of its two main precursors, mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol, followed by their esterification and subsequent conversion to the hydrochloride salt.

Synthesis of Precursors

3.1.1. Mandelic Acid

Mandelic acid (2-hydroxy-2-phenylacetic acid) can be synthesized through various methods. A common laboratory and industrial method is the hydrolysis of mandelonitrile (B1675950), which is derived from the reaction of benzaldehyde (B42025) with a cyanide source.[6]

3.1.2. 1,2,2,6-Tetramethyl-4-piperidinol

This substituted piperidine (B6355638) derivative is a key component of eucatropine. Its synthesis typically involves the reduction of 2,2,6,6-tetramethyl-4-piperidone. This reduction can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165).

Esterification and Salt Formation

The core of eucatropine synthesis is the esterification of 1,2,2,6-tetramethyl-4-piperidinol with mandelic acid. The Fischer-Speier esterification method, which involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, is a common approach. The resulting eucatropine free base is then converted to its more stable and water-soluble hydrochloride salt by treatment with hydrochloric acid.

The overall synthesis pathway is illustrated in the following diagram:

Experimental Protocols

The following are generalized experimental protocols for the key synthesis steps based on established chemical principles. Researchers should adapt these protocols based on laboratory conditions and safety guidelines.

Synthesis of Mandelic Acid from Benzaldehyde

-

Reaction: In a well-ventilated fume hood, benzaldehyde is reacted with an aqueous solution of sodium cyanide, followed by the addition of a strong acid (e.g., hydrochloric acid) to generate mandelonitrile.

-

Hydrolysis: The crude mandelonitrile is then hydrolyzed by heating with a strong acid (e.g., concentrated hydrochloric acid).

-

Purification: The resulting mandelic acid is purified by recrystallization from water.

Synthesis of 1,2,2,6-Tetramethyl-4-piperidinol

-

Reaction: 2,2,6,6-Tetramethyl-4-piperidone is dissolved in a suitable solvent (e.g., ethanol).

-

Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the product is extracted and purified, for example, by recrystallization.

Synthesis of this compound

-

Esterification: Equimolar amounts of mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol are dissolved in a suitable solvent (e.g., toluene). A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation of Free Base: Upon completion, the reaction mixture is cooled and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst. The organic layer is then washed with water and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure to yield the crude eucatropine free base.

-

Salt Formation: The crude eucatropine base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.

-

Purification: The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Quantitative Data

The following tables summarize key quantitative data for this compound and its precursors.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₆ClNO₃ |

| Molecular Weight | 327.85 g/mol |

| Melting Point | 183-184 °C[4] |

| Appearance | White, granular, odorless powder[7] |

| Solubility | Very soluble in water; freely soluble in alcohol and chloroform; practically insoluble in ether.[7] |

Table 2: Typical Reaction Parameters for Eucatropine Synthesis

| Step | Reactants | Catalyst/Reagent | Solvent | Typical Yield |

| Mandelic Acid Synthesis | Benzaldehyde, NaCN | HCl | Water | Variable |

| Piperidinol Synthesis | 2,2,6,6-Tetramethyl-4-piperidone | NaBH₄ | Ethanol | >90% |

| Esterification | Mandelic Acid, 1,2,2,6-Tetramethyl-4-piperidinol | p-TsOH | Toluene | 70-85% |

| Salt Formation | Eucatropine (free base) | HCl | Diethyl Ether | >95% |

Conclusion

This compound remains a significant compound in the field of ophthalmology. Its synthesis, rooted in fundamental organic chemistry principles, is a testament to the early successes of synthetic drug development. This guide has provided a comprehensive overview of its discovery, historical context, and detailed synthetic pathways. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the study and development of ophthalmic pharmaceuticals. Further research into novel synthetic routes and a deeper understanding of its pharmacological profile can continue to enhance its clinical utility and inspire the development of next-generation mydriatic and cycloplegic agents.

References

- 1. Mydriatic drugs for routine fundal inspection. A reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eucatropine | C17H25NO3 | CID 7534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of stereoregular isotactic poly(mandelic acid) through organocatalytic ring-opening polymerization of a cyclic O-carboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bath salts (drug) - Wikipedia [en.wikipedia.org]

- 5. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 536-93-6 [amp.chemicalbook.com]

Eucatropine's Antagonism of Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine (B174022) is a synthetic derivative of atropine (B194438) and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As an anticholinergic agent, it blocks the effects of acetylcholine at parasympathetic neuroeffector junctions, leading to effects such as mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This technical guide provides an in-depth overview of the core principles of mAChR inhibition by eucatropine, detailing the underlying signaling pathways, experimental protocols for characterization, and a summary of its known pharmacological data. Due to a scarcity of publicly available binding and functional data for eucatropine across all mAChR subtypes, this guide also presents data for other key muscarinic antagonists to provide a comparative framework.

Introduction to Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system.[1] There are five subtypes of muscarinic receptors, designated M1 through M5, which are expressed in various tissues and mediate diverse physiological functions.[2]

-

M1, M3, and M5 Receptors: These receptors primarily couple through Gq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]

-

M2 and M4 Receptors: These receptors couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

Eucatropine, as a non-selective muscarinic antagonist, is expected to inhibit the signaling of all five mAChR subtypes.

Eucatropine: Mechanism of Inhibition

Eucatropine functions as a competitive antagonist at muscarinic acetylcholine receptors.[6] This means that it binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor. By occupying the binding site, eucatropine prevents acetylcholine from binding and initiating the downstream signaling cascade. The antagonism by eucatropine can be overcome by increasing the concentration of acetylcholine.

Quantitative Analysis of Eucatropine's Inhibitory Activity

A key parameter for quantifying the inhibitory potential of a compound like eucatropine is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of a specific biological response. For eucatropine, a potent inhibitory effect on muscarinic acetylcholine receptors has been reported with an IC50 value of 0.583 μM.[6]

Comparative Quantitative Data for Muscarinic Antagonists

To provide a framework for understanding the type of quantitative data used to characterize muscarinic antagonists, the following table summarizes the binding affinities (pKi) and functional antagonist potencies (pA2) for several well-studied muscarinic antagonists.

| Antagonist | Receptor Subtype | pKi (Binding Affinity) | pA2 (Functional Antagonism) | Reference |

| Atropine | Non-selective | ~9.0 | 8.99 - 9.29 | [7] |

| Pirenzepine | M1-selective | ~8.0 | 6.78 - 8.26 | [7][8] |

| AF-DX 116 | M2-selective | ~6.8 | 6.09 - 7.36 | [7][9] |

| 4-DAMP | M3-selective | ~9.0 | 8.79 - 9.41 | [7][9] |

Signaling Pathways of Muscarinic Acetylcholine Receptors

The inhibitory action of eucatropine can be understood by examining the canonical signaling pathways of the two major classes of muscarinic receptors.

Figure 1: Inhibition of Gq/11 and Gi/o signaling pathways by Eucatropine.

Experimental Protocols for Characterizing mAChR Antagonism

Several in vitro assays are essential for characterizing the inhibitory properties of compounds like eucatropine at muscarinic receptors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a receptor.[10] In the context of eucatropine, a competitive binding assay would be employed to determine its inhibition constant (Ki) at each mAChR subtype.

Experimental Protocol:

-

Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5) are prepared.

-

Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (eucatropine).

-

Incubation: The reaction is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the cellular response to receptor activation and are crucial for determining whether a compound is an agonist or an antagonist.

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.[11]

Experimental Protocol:

-

Cell Culture: Cells expressing the M1, M3, or M5 receptor subtype are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (eucatropine) before the addition of a known muscarinic agonist (e.g., carbachol).

-

Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[12]

-

Data Analysis: The IC50 value for the antagonist is determined from the concentration-response curves.

This assay measures the first step in G-protein activation: the exchange of GDP for GTP.[13]

Experimental Protocol:

-

Membrane Preparation: Membranes from cells expressing the desired muscarinic receptor subtype are prepared.

-

Reaction Mixture: The membranes are incubated with a fixed concentration of a muscarinic agonist, varying concentrations of the antagonist (eucatropine), and [35S]GTPγS.

-

Incubation: The reaction is allowed to proceed.

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, often using a scintillation proximity assay (SPA) or filtration.[14]

-

Data Analysis: The IC50 value for the antagonist is determined by measuring the inhibition of agonist-stimulated [35S]GTPγS binding.

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.[15][16]

Experimental Protocol:

-

Cell Labeling: Cells expressing M1, M3, or M5 receptors are labeled with [3H]-myo-inositol.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of the antagonist (eucatropine) followed by stimulation with a muscarinic agonist.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Quantification: The amount of [3H]-inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The IC50 value for the antagonist is calculated from the inhibition of agonist-induced phosphoinositide hydrolysis.

Schild Analysis

Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and the nature of antagonism (competitive vs. non-competitive).[17] For a competitive antagonist, the analysis should yield a linear plot with a slope of 1.[18] The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.[19]

Figure 3: Logical workflow for performing a Schild analysis.

Pharmacokinetics of Eucatropine

A comprehensive understanding of a drug's action requires knowledge of its pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME).[20][21][22][23] Detailed pharmacokinetic data for eucatropine is not widely available in the scientific literature.

Conclusion

Eucatropine is a potent muscarinic acetylcholine receptor antagonist. Its mechanism of action involves the competitive inhibition of acetylcholine binding to all five mAChR subtypes, thereby blocking parasympathetic signaling. While a specific IC50 value has been reported, a detailed characterization of its binding affinities (Ki) and functional potencies (pA2 or KB) across the M1-M5 receptor subtypes through rigorous experimental protocols such as radioligand binding assays and Schild analysis is not extensively documented in publicly available literature. Such data would be invaluable for a more complete understanding of its pharmacological profile and selectivity. The experimental methodologies outlined in this guide provide a robust framework for conducting such characterizations, which are essential for the continued development and application of muscarinic receptor modulators in research and medicine.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic receptor activation of phosphatidylcholine hydrolysis. Relationship to phosphoinositide hydrolysis and diacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of muscarinic acetylcholine receptor–stimulated increase in cytosolic free Ca2+ concentration and ERK1/2 activation in the MIN6 pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Muscarinic acetylcholine receptor-mediated activation of G(q) in rat brain membranes determined by guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding using an anti-G protein scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derangedphysiology.com [derangedphysiology.com]

- 19. youtube.com [youtube.com]

- 20. Reactome | Drug ADME [reactome.org]

- 21. Pharmacokinetics - study of ADME | Pharmacology Mentor [pharmacologymentor.com]

- 22. toolbox.eupati.eu [toolbox.eupati.eu]

- 23. allucent.com [allucent.com]

Eucatropine Hydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine (B174022) hydrochloride is a synthetic anticholinergic agent, primarily utilized in ophthalmology as a mydriatic for diagnostic eye examinations. As a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, it competitively inhibits the actions of acetylcholine at parasympathetic postganglionic nerve endings. This guide provides a comprehensive technical overview of eucatropine hydrochloride, focusing on its mechanism of action, pharmacodynamics, and the experimental methodologies used to characterize its anticholinergic properties. While specific quantitative data for this compound, such as binding affinities for individual muscarinic receptor subtypes and detailed pharmacokinetic parameters, are not extensively available in publicly accessible literature, this document synthesizes the existing knowledge and provides context through comparative data for other well-characterized anticholinergics. The guide also includes detailed experimental protocols and visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound, a derivative of atropine, is a well-established anticholinergic compound.[1] Its primary clinical application is in ophthalmology, where it is used to induce mydriasis (dilation of the pupil) for fundoscopic examinations.[2] Unlike some other mydriatic agents, its effects are characterized by a relatively rapid onset and shorter duration of action, making it suitable for outpatient clinical settings. The core of its pharmacological activity lies in its ability to act as a competitive antagonist at muscarinic acetylcholine receptors.[3]

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors.[3] These receptors are a class of G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in mediating the parasympathetic nervous system's "rest and digest" functions. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.[4]

-

M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade typically results in excitatory cellular responses, such as smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Acetylcholine activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway generally mediates inhibitory responses, such as a decrease in heart rate.

By blocking these receptors, this compound prevents the physiological actions of acetylcholine, leading to effects such as relaxation of the iris sphincter muscle (causing mydriasis) and inhibition of ciliary muscle contraction (cycloplegia).

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with the two main classes of muscarinic receptors that are antagonized by this compound.

References

A Technical Guide to the Foundational Biological Activity of Eucatropine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core biological principles of Eucatropine hydrochloride. It details its mechanism of action, interaction with cellular signaling pathways, and key pharmacological data. Furthermore, it outlines standard experimental protocols for assessing its activity, serving as a foundational resource for research and development.

Introduction

This compound is a synthetic derivative of atropine, primarily utilized in ophthalmology as a mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) agent.[] Its principal function is to facilitate ophthalmic examinations and surgical procedures by providing a clear view of the retina and other internal structures of the eye.[] Chemically, it is the hydrochloride salt of the mandelic acid ester of 1,2,2,6-tetramethyl-4-piperidinol.[2][3] As an anticholinergic drug, its biological effects stem from its interaction with the parasympathetic nervous system.[4]

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is competitive antagonism at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] In the parasympathetic nervous system, the neurotransmitter acetylcholine (ACh) binds to mAChRs on smooth muscle cells, such as the iris sphincter and the ciliary body of the eye, causing muscle contraction. This results in pupillary constriction (miosis) and an increase in the refractive power of the lens (accommodation), respectively.

Eucatropine, by binding to these same receptors without activating them, competitively blocks ACh from binding.[5] This inhibition of parasympathetic stimulation leads to the relaxation of the iris sphincter muscle, resulting in pupil dilation (mydriasis), and paralysis of the ciliary muscle (cycloplegia), which prevents the eye from focusing on near objects.[4][5]

Interaction with Muscarinic Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Eucatropine prevents the initiation of these pathways by blocking the initial receptor binding event. The five mAChR subtypes (M1-M5) are broadly categorized into two major signaling pathways based on their G protein coupling.

-

Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to smooth muscle contraction.

-

Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). They can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Eucatropine's antagonism is non-selective, meaning it blocks all subtypes of muscarinic receptors, thereby inhibiting both the Gq/11 and Gi/o signaling pathways.

Pharmacological Data

The biological activity of this compound has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) value represents the concentration of the drug required to inhibit 50% of the target's activity, providing a measure of its potency.

| Parameter | Value | Target | Assay Type |

| IC50 | 0.583 µM | Muscarinic Acetylcholine Receptor (mAChR) | Not specified, likely competitive binding |

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies specifically on this compound, covering its Absorption, Distribution, Metabolism, and Excretion (ADME), are not extensively available in public literature. However, its properties can be inferred from the general behavior of ophthalmic anticholinergic agents.[6]

-

Absorption: When administered topically to the eye, systemic absorption can occur. The drug can pass through the conjunctiva and can also be drained through the nasolacrimal duct into the nasal cavity, where it is absorbed by the nasal mucosa.[7] As a tertiary amine, Eucatropine is lipid-soluble, which generally facilitates its absorption from the conjunctiva.[6]

-

Distribution: Following systemic absorption, tertiary antimuscarinics are distributed throughout the body and are capable of penetrating the blood-brain barrier.[6]

-

Metabolism: Antimuscarinic drugs are typically metabolized in the liver, often through processes like hydrolysis or conjugation.[6][8]

-

Excretion: The metabolites and any remaining unchanged drug are primarily excreted from the body via the urine.[6][9]

Experimental Protocols

To characterize the biological activity of muscarinic antagonists like Eucatropine, several key experiments are employed.

In Vitro: Competitive Radioligand Binding Assay

This assay is a standard method to determine the binding affinity (Ki) and potency (IC50) of an unlabeled compound (Eucatropine) by measuring its ability to displace a known radiolabeled ligand from the target receptor.[10][11]

Objective: To determine the IC50 of Eucatropine for muscarinic acetylcholine receptors.

Materials:

-

Receptor Source: Cell membranes prepared from tissue or cells expressing mAChRs (e.g., rat brain homogenate).

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Competitor: Unlabeled this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known antagonist (e.g., 1 µM Atropine).

-

Buffers: Assay buffer (e.g., PBS or Tris-HCl) and wash buffer.

-

Equipment: Filtration apparatus, glass fiber filters, scintillation vials, scintillation counter.

Methodology:

-

Preparation: Prepare a series of dilutions of this compound.

-

Assay Setup: In triplicate, set up tubes for:

-

Total Binding: Contains receptor membranes, assay buffer, and a fixed concentration of [³H]-NMS.

-

Non-specific Binding (NSB): Contains receptor membranes, [³H]-NMS, and a saturating concentration of atropine.

-

Competition: Contains receptor membranes, [³H]-NMS, and one of the varying concentrations of Eucatropine.

-

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the Eucatropine concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

In Vivo: Mydriasis Assessment by Pupillography

This functional assay measures the direct biological effect of Eucatropine on pupil diameter in a living subject.

Objective: To quantify the onset, peak effect, and duration of Eucatropine-induced mydriasis.

Methodology:

-

Subject Enrollment: Recruit healthy volunteers with no contraindications.

-

Baseline Measurement: Measure the pupil diameter of both eyes under controlled lighting conditions using a pupillometer or photographic pupillography.

-

Drug Administration: Instill a single dose (e.g., two drops) of the this compound solution into one eye (the test eye) and a placebo (e.g., saline) into the contralateral eye (the control eye).

-

Time-Course Measurement: Measure the pupil diameter in both eyes at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-instillation.

-

Data Analysis: Compare the change in pupil diameter of the test eye from baseline to that of the control eye over time. This allows for the determination of the mydriatic effect's key pharmacodynamic parameters.

Summary and Conclusion

This compound is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors. Its biological activity is centered on the blockade of parasympathetic signaling pathways, particularly the Gq/11 and Gi/o cascades, which manifests clinically as mydriasis and cycloplegia. While specific pharmacokinetic data remains limited, its behavior is consistent with other tertiary amine anticholinergics used in ophthalmology. The foundational activity of Eucatropine can be precisely quantified using standard in vitro methods like competitive binding assays and observed through in vivo functional assessments. This technical profile underscores its utility as both a clinical tool and a subject for further pharmacological investigation.

References

- 2. This compound | C17H26ClNO3 | CID 102428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SID 47206064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How Do Ophthalmic Anticholinergic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 5. Anticholinergics Drugs for Optometry | PDF [slideshare.net]

- 6. Video: Cholinergic Antagonists: Pharmacokinetics [jove.com]

- 7. Ophthalmic Atropine: A Typical Anticholinergic Toxidrome From an Atypical Old Culprit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.lww.com [downloads.lww.com]

- 9. Absorption, Distribution, Metabolism and Excretion of Drug | Pharmaguideline [pharmaguideline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Early-Stage Investigation of Eucatropine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eucatropine hydrochloride, a synthetic derivative of atropine (B194438), functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Primarily utilized in ophthalmology, its principal effect is mydriasis (pupil dilation), which facilitates diagnostic and surgical procedures of the eye.[1] This technical guide provides a comprehensive overview of the early-stage investigational aspects of this compound, focusing on its mechanism of action, available potency data, and standardized experimental protocols relevant to its preclinical assessment. Due to a scarcity of publicly available, in-depth preclinical data for this compound, this guide incorporates established methodologies and comparative data from related muscarinic antagonists to provide a robust framework for researchers.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors in the iris sphincter and ciliary muscles of the eye. This antagonism prevents the normal parasympathetic stimulation that leads to pupillary constriction (miosis) and accommodation. The result is a temporary and reversible dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia).[1]

Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors, the predominant subtype in the iris sphincter muscle, activates a Gq/11 G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to muscle contraction and miosis. This compound, by blocking the initial receptor activation, inhibits this entire downstream signaling pathway.

Quantitative Data

Comprehensive quantitative data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available data and provide comparative values for other common muscarinic antagonists.

In Vitro Potency

| Compound | Target | Assay Type | Value | Reference |

| Eucatropine | Muscarinic Acetylcholine Receptor (mAChR) | Inhibition | IC₅₀ = 0.583 µM | [2] |

| Atropine | Muscarinic Receptors (non-selective) | Radioligand Binding | Kᵢ = 1-5 nM | [3] |

| Pirenzepine | M1 Muscarinic Receptor | Radioligand Binding | Kᵢ = ~20 nM | [3] |

| Tropicamide | Muscarinic Receptors | Mydriasis Assay | - | [4] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the potency of a compound.

Pharmacokinetic Parameters (Ophthalmic Administration)

| Parameter | Atropine (1% Ophthalmic Solution) | Animal Model/Study | Reference |

| Bioavailability (Systemic) | 63.5 ± 28.6% | Human | [5] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | ~30 minutes | Human | [5] |

| Elimination Half-life (t₁/₂) | ~2.5 hours | Human | [5] |

Experimental Protocols

The following sections detail standardized protocols for key experiments used in the characterization of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Kᵢ of this compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 1 µM Atropine).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

Filtration apparatus.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₑ, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist like atropine).

-

Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

In Vivo Mydriasis Assay (Rabbit Model)

This assay evaluates the dose-dependent mydriatic effect of a test compound in an animal model.

Objective: To determine the dose-response relationship of topically applied this compound on pupillary diameter in rabbits.

Materials:

-

Healthy, adult New Zealand White rabbits.

-

This compound ophthalmic solutions at various concentrations.

-

Saline solution (vehicle control).

-

Pupillometer or a calibrated ruler.

-

Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).

Procedure:

-

Acclimation: Acclimate the rabbits to the experimental environment to minimize stress-induced variations in pupil size.

-

Baseline Measurement: Measure the baseline pupil diameter of both eyes in each rabbit under controlled lighting conditions.

-

Drug Administration: Instill a single drop of the test solution (this compound at a specific concentration or vehicle control) into one eye of each rabbit. The contralateral eye can serve as a control.

-

Pupil Diameter Measurement: At predetermined time intervals (e.g., 15, 30, 60, 120, 240, and 360 minutes) after instillation, measure the pupil diameter of both eyes.

-

Data Analysis: For each concentration of this compound, calculate the change in pupil diameter from baseline at each time point. Plot the maximum change in pupil diameter against the log of the drug concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal mydriatic effect).

Conclusion

This compound is a well-established muscarinic antagonist with a primary clinical application in ophthalmology. While its mechanism of action is well understood, there is a notable lack of comprehensive, publicly available preclinical data regarding its binding affinities for muscarinic receptor subtypes and its pharmacokinetic profile. The single reported IC₅₀ value of 0.583 µM indicates its potency as a mAChR inhibitor.[2] The experimental protocols detailed in this guide provide a standardized framework for researchers to conduct further investigations to fill these knowledge gaps. Future studies should focus on determining the Kᵢ values for all five muscarinic receptor subtypes to better understand its selectivity profile and on conducting thorough pharmacokinetic studies to characterize its absorption, distribution, metabolism, and excretion following topical ocular administration. Such data will be invaluable for the development of new formulations and for a more complete understanding of its pharmacological profile.

References

- 1. Buy this compound | 536-93-6 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Systemic bioavailability of ocularly applied 1% atropine eyedrops - PubMed [pubmed.ncbi.nlm.nih.gov]

Eucatropine Hydrochloride: A Deep Dive into Structure-Activity Relationships for Ophthalmic Applications

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of eucatropine (B174022) hydrochloride, a synthetic mydriatic agent. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on how the molecular structure of eucatropine and its analogs influences their pharmacological activity as muscarinic receptor antagonists. The guide details the core structural components essential for its mydriatic effect, explores the impact of chemical modifications, and provides established experimental protocols for assessing activity.

Introduction: The Clinical Significance of Eucatropine

Eucatropine is a tropine (B42219) derivative that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Clinically, it is employed as a mydriatic agent to induce pupil dilation for diagnostic and therapeutic ophthalmic procedures. Its relatively rapid onset and shorter duration of action compared to atropine (B194438) make it a valuable tool in ophthalmology. Understanding the relationship between its chemical structure and biological activity is paramount for the design of novel mydriatic agents with improved pharmacological profiles, such as enhanced receptor subtype selectivity and optimized duration of action.

Core Structure and Pharmacophore of Eucatropine

The chemical structure of eucatropine, (±)-1,2,2,6-tetramethyl-4-piperidinyl mandelate, reveals a key pharmacophore for muscarinic antagonism. This pharmacophore consists of:

-

A cationic head: The tertiary amine in the piperidine (B6355638) ring, which is protonated at physiological pH, is crucial for binding to the anionic site of the muscarinic receptor.

-

An esteratic linkage: The ester group is a common feature in many muscarinic antagonists and is involved in hydrogen bonding with the receptor.

-

A hydrophobic acyl moiety: The mandelic acid portion, containing a phenyl ring and a hydroxyl group, contributes to the binding affinity through hydrophobic and hydrogen bonding interactions.

The general structure-activity relationships for anticholinergic agents based on heterocyclic amino esters of acids like mandelic and benzilic acid have been explored. For potent central and peripheral anticholinergic action, a hydroxyl group on the acyl moiety is critical.[1] Compounds lacking this hydroxyl group or where it is replaced by a hydrogen or an isosteric methyl group show diminished anticholinergic activity.[1]

Structure-Activity Relationship Studies

While comprehensive quantitative SAR studies specifically on a broad series of eucatropine analogs are not extensively available in publicly accessible literature, we can infer key relationships from studies on related piperidinyl and tropinyl esters.

The Piperidine Moiety

The 1,2,2,6-tetramethylpiperidine (B3061177) ring of eucatropine is a significant feature. The methyl groups likely influence the compound's lipophilicity and may provide steric hindrance that affects its interaction with and dissociation from the muscarinic receptor, potentially contributing to its shorter duration of action compared to atropine.

In a broader context of piperidine-based muscarinic antagonists, the nature and position of substituents on the piperidine ring are critical for both potency and selectivity. For instance, in a series of N-substituted piperidinyl arylacetamides, substitutions on the aromatic ring of the benzyl (B1604629) group attached to the piperidine nitrogen showed a slight decrease or similar affinity for sigma1 receptors, which are not the primary target for eucatropine but illustrate the sensitivity of receptor interaction to minor structural changes.[2]

The Acyl Moiety: Mandelic Acid

The mandelic acid portion of eucatropine is essential for its activity. The phenyl ring provides a necessary hydrophobic interaction with the receptor. The α-hydroxyl group is a key feature for potent anticholinergic activity, likely forming a hydrogen bond with a corresponding site on the muscarinic receptor.[1]

Studies on related compounds have shown that modifications to this acyl group significantly impact activity. For example, in a series of tropinyl and piperidinyl esters, cyclohexylphenylglycolates and cyclohexylphenylpropionates were found to be potent antimuscarinic compounds.[3] The inhibitory activities of these esters were correlated with the size and electronic character of the side chain.[3]

The Ester Linkage

The ester linkage is a common feature in many muscarinic antagonists. Its presence is generally considered crucial for proper orientation and binding within the receptor pocket. While not systematically studied for eucatropine itself, in other series of muscarinic antagonists, the nature of the ester has been shown to influence potency.

Quantitative Data on Related Muscarinic Antagonists

Due to the limited availability of specific quantitative SAR data for a series of eucatropine analogs, the following table presents data for related N-substituted piperidinyl esters to illustrate the impact of structural modifications on muscarinic receptor affinity. This data is intended to be representative of the types of quantitative comparisons made in SAR studies.

| Compound/Analog | Modification from Eucatropine Scaffold | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Reference Compounds | ||||

| Atropine | Tropane ring instead of tetramethylpiperidine | Pan-muscarinic | ~1-2 | General literature values |

| N-Methyl-4-piperidyl benzilate | Benzilate instead of mandelate; N-methyl instead of N,2,2,6-tetramethyl | Pan-muscarinic | ~1-5 | Inferred from qualitative statements of high potency[1] |

| Hypothetical Eucatropine Analogs (Illustrative) | This data is illustrative to demonstrate SAR principles and not from a single direct comparative study of eucatropine analogs. | |||

| N-Ethyl-1,2,2,6-tetramethyl-4-piperidinyl mandelate | N-Ethyl instead of N-Methyl | M3 | Expected to be similar or slightly lower | Based on general SAR, small alkyl changes on the nitrogen often have a modest effect on affinity. |

| 1,2,2,6-Tetramethyl-4-piperidinyl benzilate | Benzilate instead of mandelate | M3 | Expected to be higher | Benzilates are often more potent than mandelates in related series. |

| 1-Methyl-4-piperidinyl mandelate | Removal of 2,2,6-trimethyl groups | M3 | Expected to be different | The removal of the methyl groups would significantly alter the steric and lipophilic properties, likely affecting both affinity and duration of action. |

| 1,2,2,6-Tetramethyl-4-piperidinyl tropicamide | Tropicamide acyl group instead of mandelate | M3 | Expected to be potent | Tropicamide is a known potent, short-acting mydriatic, suggesting this acyl group confers favorable properties. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of muscarinic antagonists like eucatropine.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype (e.g., M1, M2, M3).

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Test compound (e.g., Eucatropine hydrochloride).

-

Non-specific binding control: Atropine (1-10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from the receptor-expressing cell lines using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of atropine.

-

Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Mydriatic Activity Assessment in Rabbits

This protocol outlines the procedure for evaluating the pupil-dilating effect of a test compound in an animal model.

Objective: To determine the onset, intensity, and duration of the mydriatic effect of a topically applied test compound.

Materials:

-